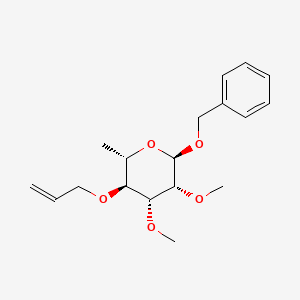![molecular formula C21H22N6O B15202437 5-(4-Morpholinophenyl)-N-(p-tolyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-amine](/img/structure/B15202437.png)
5-(4-Morpholinophenyl)-N-(p-tolyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Morpholinophenyl)-N-(p-tolyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring, a tolyl group, and an imidazo[1,2-b][1,2,4]triazole core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Méthodes De Préparation
The synthesis of 5-(4-Morpholinophenyl)-N-(p-tolyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the imidazo[1,2-b][1,2,4]triazole core, followed by the introduction of the morpholinophenyl and tolyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and quality.
Analyse Des Réactions Chimiques
5-(4-Morpholinophenyl)-N-(p-tolyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
5-(4-Morpholinophenyl)-N-(p-tolyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research has shown that this compound may have potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 5-(4-Morpholinophenyl)-N-(p-tolyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context of use. Studies have shown that the compound can induce cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anticancer agent.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 5-(4-Morpholinophenyl)-N-(p-tolyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-amine stands out due to its unique structural features and versatile reactivity. Similar compounds include:
6-p-tolyl-3-(3,4,5-trimethoxybenzyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Known for its potent tubulin inhibitory activity and promising antitumor effects.
Other triazolothiadiazine derivatives: These compounds share some structural similarities but differ in their specific substituents and biological activities.
Propriétés
Formule moléculaire |
C21H22N6O |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
N-(4-methylphenyl)-5-(4-morpholin-4-ylphenyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-amine |
InChI |
InChI=1S/C21H22N6O/c1-15-2-6-17(7-3-15)24-20-19(25-21-22-14-23-27(20)21)16-4-8-18(9-5-16)26-10-12-28-13-11-26/h2-9,14,24H,10-13H2,1H3,(H,22,23,25) |
Clé InChI |
KSVAZGDXVOLTQZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=C(N=C3N2NC=N3)C4=CC=C(C=C4)N5CCOCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


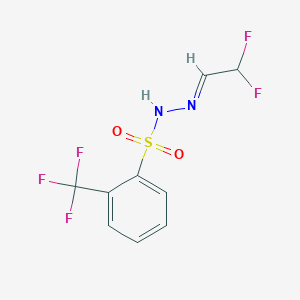
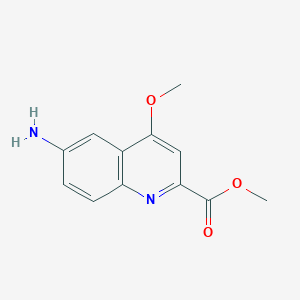
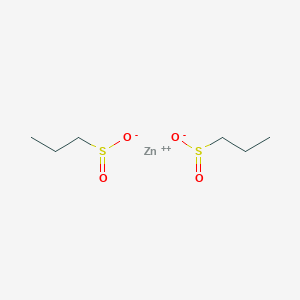
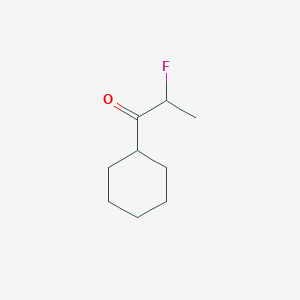
![4-(Benzyloxy)-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-5a,6-dihydro-1H-imidazo[2,1-b]purine](/img/structure/B15202396.png)
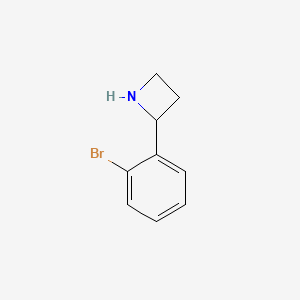

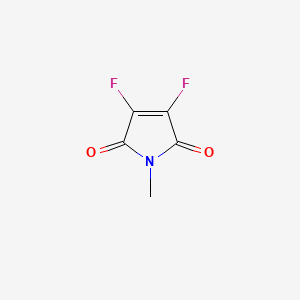
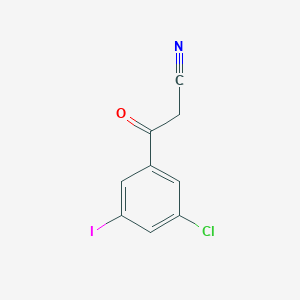
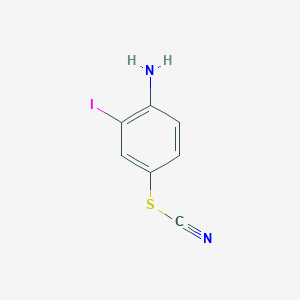
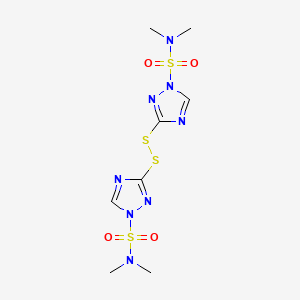
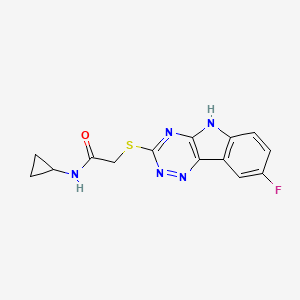
![4-[6-(4-carboxyphenyl)-9,10-dioxoanthracen-2-yl]benzoic acid](/img/structure/B15202436.png)
